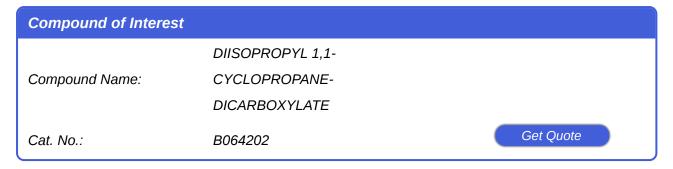


Application Note and Protocol: Purification of Diisopropyl 1,1-Cyclopropane-dicarboxylate by Distillation

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Authored for: Researchers, scientists, and drug development professionals.

Introduction

Diisopropyl 1,1-cyclopropane-dicarboxylate is a chemical intermediate with applications in medicinal chemistry and organic synthesis. Its purity is crucial for subsequent reactions and for ensuring the quality of final products. This document outlines the protocol for the purification of **diisopropyl 1,1-cyclopropane-dicarboxylate** using vacuum distillation. This method is effective for separating the desired product from non-volatile impurities, residual solvents, and other byproducts from its synthesis. Due to its low vapor pressure, distillation must be performed under reduced pressure to prevent thermal decomposition at high temperatures.[1]

Physicochemical Data

A summary of the relevant physical and chemical properties of **diisopropyl 1,1-cyclopropane-dicarboxylate** and related compounds is presented below. This data is essential for planning the distillation process.



Compound	Molecular Weight (g/mol)	Boiling Point (°C)	Pressure (mmHg)	Refractive Index (n20/D)
Diisopropyl 1,1- cyclopropane- dicarboxylate	~214.26	103	Not Specified	1.47
Diethyl 1,1- cyclopropane- dicarboxylate	186.21	94-96	10	1.433

Data compiled from multiple sources.[2]

Potential Impurities

The synthesis of **diisopropyl 1,1-cyclopropane-dicarboxylate** can introduce several impurities that need to be removed. The nature of these impurities depends on the synthetic route employed. Common synthetic methods include the reaction of a dialkyl malonate with a 1,2-dihaloalkane or the transesterification of dimethyl or diethyl cyclopropane-1,1-dicarboxylate.[1][2]

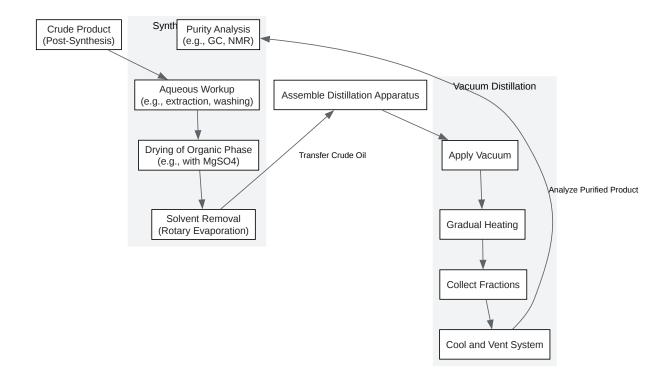
Potential Impurities Include:

- Starting Materials: Unreacted diisopropyl malonate, 1,2-dichloroethane, or 1,2-dibromoethane.
- Solvents: High-boiling point solvents such as dimethylformamide (DMF).[2]
- Catalysts: Residual catalysts like potassium carbonate, butyl titanate, or p-toluenesulfonic acid.[1][2]
- Byproducts: Products from side reactions.
- Related Esters: In transesterification, residual dimethyl or diethyl cyclopropane-1,1dicarboxylate may be present.



Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of **diisopropyl 1,1-cyclopropane-dicarboxylate** by vacuum distillation.



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Caption: Workflow for the purification of **diisopropyl 1,1-cyclopropane-dicarboxylate**.

Experimental Protocol: Vacuum Distillation



This protocol details the steps for purifying crude **disopropyl 1,1-cyclopropane-dicarboxylate** using vacuum distillation.

5.1. Materials and Equipment

- Crude diisopropyl 1,1-cyclopropane-dicarboxylate
- Round-bottom flask (distilling flask)
- Short-path distillation head with condenser and vacuum adapter
- · Receiving flasks
- Heating mantle with a stirrer
- · Magnetic stir bar
- Thermometer and adapter
- Vacuum pump (oil pump recommended)[2]
- Pressure gauge (manometer)
- Cold trap (optional but recommended to protect the pump)
- Clamps and stands to secure the apparatus
- Glass wool for insulation

5.2. Procedure

- Preparation of the Crude Product:
 - Ensure that the crude product is free from volatile solvents by concentrating it on a rotary evaporator.
 - If the synthesis involved an aqueous workup, ensure the organic extract is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.



Assembly of the Distillation Apparatus:

- Place a magnetic stir bar into the round-bottom flask containing the crude oil.[3] A stir bar is crucial for preventing bumping under vacuum.[3] Do not use boiling chips as they are ineffective under vacuum.[3]
- Assemble the short-path distillation apparatus as shown in the standard laboratory setup.
 Ensure all glass joints are clean, properly greased (if necessary for a good seal), and securely clamped.
- Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
- Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.
- Connect the vacuum adapter to a vacuum pump, preferably with a cold trap in between to protect the pump from corrosive vapors.

Distillation Process:

- Begin stirring the crude oil.
- Turn on the cooling water to the condenser.
- Gradually apply the vacuum. The pressure should drop to the desired level (e.g., a few mmHg). Observe for any initial bubbling as residual volatile impurities are removed.
- Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.[3]
- Increase the temperature gradually. Monitor the temperature at the distillation head.
- A forerun fraction, consisting of lower-boiling point impurities, may distill first. Collect this in a separate receiving flask and then switch to a clean flask to collect the main product.
- Collect the fraction that distills at a constant temperature. Based on available data for related compounds, the boiling point will be significantly lower than the atmospheric boiling



point. For example, the diethyl ester boils at 94-96 °C at 10 mmHg.[4] A patent suggests a boiling point of 103°C for the diisopropyl ester, likely at a reduced pressure.[2]

- Continue distillation until the temperature of the vapor starts to drop, indicating that the product has been distilled, or until only a small amount of residue remains.
- Shutdown Procedure:
 - Remove the heating mantle and allow the system to cool down under vacuum.
 - Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.
 - Turn off the vacuum pump, stirrer, and cooling water.
 - Disassemble the apparatus and weigh the purified product.

5.3. Purity Analysis

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

- Gas Chromatography (GC): To determine the percentage purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
- Refractive Index: As a quick check of purity against the known value.

Safety Precautions

- Always perform vacuum distillations in a fume hood and behind a safety shield.[3]
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Inspect all glassware for cracks or defects before use, as they can implode under vacuum.
- Be aware of the potential for bumping, even with stirring. Heat the flask slowly and evenly.



• Ensure the system is fully cooled before venting to avoid sudden boiling of the hot liquid.

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